Thiophene, 2-[(2-chloroethyl)thio]-
Description
Thiophene, 2-[(2-chloroethyl)thio]- is a sulfur-containing heterocyclic compound derived from thiophene, a five-membered aromatic ring with one sulfur atom. This derivative features a 2-chloroethylthio (-S-CH2CH2Cl) substituent at the 2-position of the thiophene ring.
Thiophene derivatives are widely studied for their pharmacological, electronic, and synthetic utility. The 2-chloroethylthio group introduces both electrophilic (via the chlorine atom) and nucleophilic (via the sulfur atom) reactivity, making it a versatile intermediate in organic synthesis, particularly in drug development and materials science .
Properties
Molecular Formula |
C6H7ClS2 |
|---|---|
Molecular Weight |
178.7 g/mol |
IUPAC Name |
2-(2-chloroethylsulfanyl)thiophene |
InChI |
InChI=1S/C6H7ClS2/c7-3-5-9-6-2-1-4-8-6/h1-2,4H,3,5H2 |
InChI Key |
QGMBRBQQSIWZPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)SCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares Thiophene, 2-[(2-chloroethyl)thio]- with structurally related compounds:
Reactivity and Functionalization
- Electrophilic Substitution : The 2-chloroethylthio group in Thiophene, 2-[(2-chloroethyl)thio]- may undergo nucleophilic displacement of chlorine, enabling the formation of thioether linkages or crosslinked polymers. This contrasts with 2-chloromethyl thiophene (), where benzylic chlorine is more reactive toward SN2 mechanisms.
- Electronic Effects : The sulfur atom in the substituent enhances electron density on the thiophene ring, similar to 2-(phenylthio)thiophene (), making these compounds suitable for charge-transfer applications.
- Biological Activity : Thiophene derivatives with sulfur-containing side chains (e.g., -S-CH2CH2Cl) may exhibit antiproliferative or anti-inflammatory properties, as seen in related 2-substituted thiophenes ().
Research Findings and Data Gaps
- The chloroethylthio group may introduce additional toxicity concerns, warranting further study.
- Thermochemical Data : Experimental parameters (e.g., boiling point, stability) for Thiophene, 2-[(2-chloroethyl)thio]- are lacking but can be inferred from simpler analogs ().
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